molecular formula C19H12ClFN2 B5329931 (E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B5329931
M. Wt: 322.8 g/mol
InChI Key: WSXUSFGHZLYRCY-QINSGFPZSA-N
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Description

(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a conjugated system with a nitrile group, a chlorophenyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2/c20-16-9-7-14(8-10-16)15(13-22)12-17-4-3-11-23(17)19-6-2-1-5-18(19)21/h1-12H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXUSFGHZLYRCY-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of Pyrrole Derivative: The initial step involves the synthesis of a pyrrole derivative by reacting 2-fluorobenzaldehyde with an amine under acidic conditions.

    Aldol Condensation: The pyrrole derivative is then subjected to an aldol condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

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